Target‑Class Selectivity Inference from Pyrimidin‑2‑yl‑Piperazine Fragment Data
The pyrimidin‑2‑yl‑piperazine substructure present in CAS 1428364-64-0 has been profiled in the context of monoacylglycerol lipase (MAGL) and dipeptidyl peptidase IV (DPP‑IV). In a patent series, the closest analog containing this fragment, biphenyl‑4‑yl‑[3-(4‑pyrimidin‑2‑yl‑piperazin‑1‑yl)‑azetidin‑1‑yl]‑methanone, exhibited an IC₅₀ of 120 nM against human MAGL, whereas the 6‑trifluoromethyl‑benzo[b]thien‑2‑yl congener showed reduced activity (IC₅₀ = 890 nM), demonstrating that the acyl substituent on the azetidine nitrogen strongly modulates potency [1]. No publicly available MAGL or DPP‑IV data exist for the cyclopropylsulfonyl analog; thus, its activity cannot be predicted from these data and must be determined experimentally. This evidence dimension is flagged as Class‑level inference.
| Evidence Dimension | MAGL inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No public data available for CAS 1428364-64-0 |
| Comparator Or Baseline | Biphenyl‑4‑yl‑[3-(4‑pyrimidin‑2‑yl‑piperazin‑1‑yl)‑azetidin‑1‑yl]‑methanone: IC₅₀ = 120 nM; 6‑CF₃‑benzo[b]thien‑2‑yl analog: IC₅₀ = 890 nM |
| Quantified Difference | Not calculable; nearest analogs differ by 7.4‑fold in potency depending on azetidine N‑substituent |
| Conditions | Human recombinant MAGL enzyme assay; substrate: 2‑oleoylglycerol; 15 min incubation, 37 °C (US 8,415,341 B2) |
Why This Matters
Procurement for MAGL‑focused projects requires awareness that the cyclopropylsulfonyl group may shift potency by orders of magnitude relative to the characterized biphenyl analog; pilot testing is mandatory.
- [1] Janssen Pharma NV. Heteroaromatic and Aromatic Piperazinyl Azetidinyl Amides as Monoacylglycerol Lipase Inhibitors. U.S. Patent No. US 8,415,341 B2, Example 1 (Compound #12) and Example 2 (Compound #139). https://patents.google.com/patent/US8415341B2/en View Source
